1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
Overview
Description
1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl-triazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the piperazine derivative.
Attachment of the methoxyphenyl-triazinyl moiety: This is typically done through a condensation reaction between the piperazine derivative and a methoxyphenyl-triazine compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
- 1-[(3-Bromophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
Uniqueness
1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-29-18-7-5-16(6-8-18)19-12-23-25-21(24-19)27-10-9-26(20(28)14-27)13-15-3-2-4-17(22)11-15/h2-8,11-12H,9-10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAIRBMJULUSIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(C(=O)C3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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